SAR-100842

描述

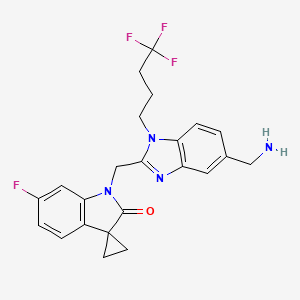

SAR-100842 is a potent orally available selective antagonist of the LPA1 receptor.

科学研究应用

系统性硬化症的治疗

SAR-100842 作为一种潜在的治疗药物,已针对弥漫性皮肤系统性硬化症 (dcSSc) 患者进行了研究。 一项研究包括 8 周的双盲、随机、安慰剂对照阶段,随后是 16 周的开放标签延长阶段 {svg_1}. 该化合物作为溶血磷脂酸受体 1 拮抗剂,在安全性方面以及与疾病发病机制相关的生物标志物识别方面显示出希望 {svg_2}.

纤维化抑制

临床前遗传和药理学研究表明,this compound 在抑制纤维化方面发挥作用,纤维化是系统性硬化症的关键过程之一。 该化合物对皮肤疾病活动性生物标志物的影响及其在减少纤维化方面的临床疗效已在临床试验中得到探索 {svg_3}.

微血管病的管理

This compound 对微血管病的影响已得到研究,微血管病是系统性硬化症的另一个关键方面。 该化合物通过其对 LPA1 受体的拮抗作用缓解微血管病症状的潜力一直是研究的主题 {svg_4}.

免疫炎症控制

该化合物与控制免疫炎症有关。 研究评估了其在管理免疫炎症过程中的安全性及有效性,特别是在系统性硬化症患者中 {svg_5}.

基因表达调节

研究还集中在 this compound 调节基因表达的能力上。 它已被用于识别患者皮肤中 LPA 诱导的基因特征,这可以作为系统性硬化症的生物标志物 {svg_6}.

信号转导影响

This compound 在表达 LPA1 受体的细胞系中显示出对 Gαq 信号转导的抑制活性。 这表明它在 LPA1 介导的信号传导是致病因素的疾病中的潜在应用 {svg_7}.

靶标结合

该化合物通过降低某些皮肤 LPA 诱导的标记物 mRNA 水平(如 Wnt2、PAI1 和 SFRP4)证明了成功的靶标结合。 这表明它在靶向治疗中的潜在效用 {svg_8}.

安全性和耐受性概况

最后,已对 this compound 在患者中的安全性和耐受性进行了评估。 报告的最常见不良事件是头痛、腹泻和恶心,但总体安全概况被认为是可以接受的 {svg_9}.

作用机制

Target of Action

SAR-100842, also known as Y76WZ464EY, CZN001, FIPAXALPARANT, Edg-2 receptor inhibitor 1, or 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid, is a potent, selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1) . LPAR1 is involved in several key processes of systemic sclerosis, including fibrosis, microangiopathy, and immunoinflammation .

Mode of Action

This compound interacts with its target, LPAR1, by inhibiting its function. This inhibition results in a reduction of the LPA-driven Gαi signaling, with an IC50 of 52.5 ± 12 nM . It also shows weak inhibitory activity (25-30%) on the LPA-driven Gαq signaling in RH7777 cells expressing LPAR1 .

Biochemical Pathways

The inhibition of LPAR1 by this compound affects several biochemical pathways. It reduces the migration of cells, such as MDA-MD-231T and 4T1-Luc2, through a collagen membrane to FBS and LPA chemoattractants . It also leads to a greater reduction of some skin LPA-induced marker mRNA levels (e.g., Wnt2, PAI1, and SFRP4) compared to placebo, indicating successful target engagement .

Pharmacokinetics

It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The administration of this compound results in a reduction of skin thickness assessed by mRSS . The clinical efficacy of this compound is supported by biological evidence of LPA target engagement . These results suggest that this compound may be an effective treatment for diffuse cutaneous systemic sclerosis (dcSSc), although this needs to be confirmed in larger controlled trials .

Action Environment

It is known that this compound was well tolerated in patients with dcssc , suggesting that it may have a favorable safety profile in the physiological environment of these patients

属性

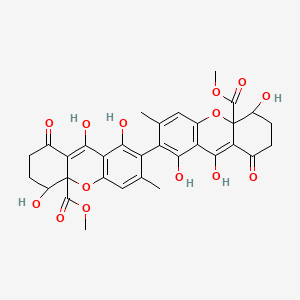

IUPAC Name |

2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDTNUCCXWTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC2=C(C=CC(=C2)C(=O)NC3(CC4=CC=CC=C4C3)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195941-38-8 | |

| Record name | SAR-100842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195941388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fipaxalparant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76WZ464EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Fipaxalparant interact with its target and what are the downstream effects?

A1: Fipaxalparant acts as a selective negative allosteric modulator of lysophosphatidic acid receptor 1 (LPAR1). [, ] This means that it binds to a site distinct from the active site of LPAR1, reducing its activity. LPAR1, when activated, plays a role in fibrotic processes. By inhibiting LPAR1, fipaxalparant aims to reduce the signaling pathways associated with fibrosis, offering a potential therapeutic approach for diseases like systemic sclerosis and idiopathic pulmonary fibrosis.

Q2: What is the impact of food on the pharmacokinetics of Fipaxalparant?

A2: Studies in healthy volunteers revealed that a high-fat meal significantly increased the maximum observed concentration (Cmax) and area under the curve (AUC) of fipaxalparant. [] Specifically, a high-fat meal increased Cmax and AUC by approximately 1.9-fold and 2.1-fold, respectively, compared to fasted conditions. This information is crucial for determining appropriate dosing regimens in clinical settings, as administration with food may enhance absorption and overall exposure to the drug.

Q3: What are the known in vivo effects of Fipaxalparant and what is its current clinical trial status?

A3: While detailed in vivo efficacy data wasn't provided in the abstracts, fipaxalparant has progressed to phase 2 clinical trials for diffuse cutaneous systemic sclerosis and idiopathic pulmonary fibrosis. [, ] This advancement indicates promising preclinical findings and supports further investigation of its therapeutic potential in human subjects. The ongoing trials aim to evaluate the safety and efficacy of fipaxalparant in these patient populations and further elucidate its mechanism of action in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)